N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
This compound features a benzothiazole moiety linked via an acetamide group to a 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane ring. The spirocyclic system introduces conformational rigidity, which is advantageous for selective interactions with biological targets such as enzymes or receptors . Its synthesis typically involves coupling reactions between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and substituted spirodiazaspiro intermediates in the presence of a base like potassium carbonate .
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3S/c1-21-17(25)22(15(24)18(21)9-5-2-6-10-18)11-14(23)20-16-19-12-7-3-4-8-13(12)26-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,23) |
InChI Key |
LDAGXGAHFJQUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including enzymatic functions, anti-inflammatory properties, and therapeutic potential against various diseases.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₃N₃O₄S
- Molecular Weight : 351.765 g/mol
- IUPAC Name : 2-{3-[(5-chloro-1,3-benzothiazol-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}acetic acid
Enzymatic Activity
This compound exhibits significant enzymatic activity associated with the enzyme aldose reductase (AKR1B1). This enzyme catalyzes the NADPH-dependent reduction of various carbonyl-containing compounds, including glucose to sorbitol during hyperglycemia. Its role in detoxifying dietary and lipid-derived unsaturated carbonyls has been highlighted in several studies .
Anti-inflammatory Properties
Research indicates that compounds related to this structure demonstrate anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), specifically COX-2. In vitro studies have shown that derivatives exhibit IC₅₀ values lower than those of traditional NSAIDs like diclofenac, suggesting potential as analgesic agents . The compound's ability to reduce pro-inflammatory cytokines such as IL-1β further supports its anti-inflammatory profile .
Antidiabetic Potential
The compound has been explored for its antidiabetic properties through various mechanisms including enzyme inhibition assays against alpha-glucosidase and alpha-amylase. In experimental models, it has shown promising results in reducing fasting glucose levels and improving lipid profiles compared to standard treatments like acarbose . Histological examinations of treated subjects indicated preservation of pancreatic architecture, which is critical for maintaining insulin production .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of COX enzymes with a selectivity index favoring COX-2 over COX-1. |
| Study 2 | In vivo studies showed reduced blood glucose levels and improved biochemical markers in diabetic models treated with the compound. |
| Study 3 | Highlighted the compound's role in reducing oxidative stress markers in tissues exposed to hyperglycemic conditions. |
Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of compounds similar to N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Studies involving derivatives of similar structures have shown promising results in seizure models:
- Mechanism of Action : The compound may interact with neurotransmitter systems and ion channels involved in seizure propagation, potentially modulating excitatory and inhibitory signals in the central nervous system.
- Case Study : A study on related compounds demonstrated significant anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating that modifications to the benzothiazole structure can enhance efficacy while reducing neurotoxicity .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties:
- Targeting Cancer Cells : Similar benzothiazole derivatives have been studied for their ability to inhibit specific cancer cell lines by inducing apoptosis or inhibiting proliferation.
- Research Findings : A compound in this class was shown to inhibit growth in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound may exhibit antimicrobial properties against various pathogens:
- Mechanism : It is hypothesized that the presence of the benzothiazole group contributes to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Evidence : Studies have reported that benzothiazole derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Spiro Ring Size: Smaller spiro[4.4]nonane (vs.
- Substituent Effects : Fluorine (in ) enhances lipophilicity; hydroxyphenyl (in ) improves solubility via hydrogen bonding.
Key Observations :
- Base Selection : Potassium carbonate is preferred for spirodiazaspiro coupling due to mild conditions , whereas EDCI/HOBt is used for sterically hindered substrates .
- Oxidation Steps : Quinazoline derivatives require oxidative steps to introduce dioxo groups, increasing synthetic complexity .
Key Observations :
- Benzothiazole Core : Common in anticancer agents due to DNA intercalation or topoisomerase inhibition .
- Spirocyclic Systems : Enhance selectivity by restricting rotational freedom, critical for enzyme inhibition .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
